(2-Bromobenzyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Hydrazines are valuable intermediates in organic synthesis due to their ability to form new carbon-carbon and carbon-nitrogen bonds. (2-Bromobenzyl)hydrazine could potentially be used in reactions like:

- Condensation reactions: The hydrazine group can react with carbonyl groups (aldehydes and ketones) to form hydrazones .

- Reductive amination: The hydrazine group can be used to introduce a primary amine group onto a carbonyl compound .

Medicinal Chemistry:

Some hydrazines exhibit biological activity. (2-Bromobenzyl)hydrazine could be a potential candidate for investigation due to the presence of the following functional groups:

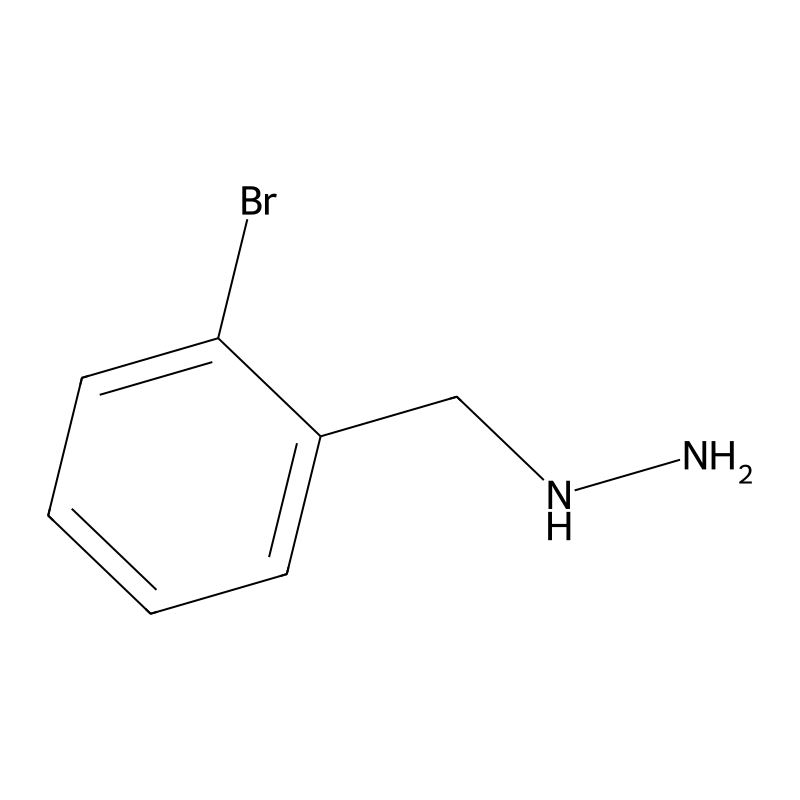

(2-Bromobenzyl)hydrazine is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a hydrazine functional group. Its chemical formula is , and it has a molecular weight of approximately 201.06 g/mol. The compound exhibits properties typical of hydrazines, including potential reactivity due to the presence of the hydrazine functional group, which consists of two nitrogen atoms connected by a single bond.

- Toxic: They can irritate skin, eyes, and respiratory system.

- Carcinogenic: Some hydrazines are suspected carcinogens.

- Flammable: Organic compounds with aromatic rings can be flammable.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

- Reduction Reactions: The hydrazine group can be reduced to form amines under certain conditions.

Several methods exist for synthesizing (2-Bromobenzyl)hydrazine:

- From 2-Bromobenzaldehyde:

- React 2-bromobenzaldehyde with hydrazine hydrate in an acidic medium to yield (2-Bromobenzyl)hydrazine.

- Via Diazotization:

- Hydrolysis Method:

(2-Bromobenzyl)hydrazine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Chemical Research: Utilized in organic synthesis for developing new materials and compounds.

- Agriculture: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving (2-Bromobenzyl)hydrazine have primarily focused on its reactivity with other chemical species. These interactions can lead to the formation of various derivatives that may possess enhanced or novel biological activities. Further studies are needed to elucidate the full scope of its interactions and potential synergistic effects when combined with other pharmacologically active compounds.

Several compounds share structural similarities with (2-Bromobenzyl)hydrazine, each exhibiting unique properties and applications:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Bromoaniline | C6H6BrN | A precursor for synthesizing various derivatives. |

| 2-Bromophenylhydrazine | C7H8BrN2 | Known for its use as a pharmaceutical intermediate. |

| 4-Bromobenzylhydrazine | C7H8BrN2 | Exhibits different biological activities compared to (2-Bromobenzyl)hydrazine. |

| 3-Bromophenylhydrazine | C7H8BrN2 | Shows potential as an antitumor agent. |

| 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | C6H9BrN3 | Used in agricultural applications; different reactivity profile. |

These compounds highlight the versatility of brominated hydrazines in synthetic chemistry and their potential biological applications. Each compound's specific structural modifications contribute to its unique properties and reactivity profiles, making them valuable in both research and practical applications.